3-Chloro-4-(2-methylpiperidin-1-yl)aniline
Overview
Description
3-Chloro-4-(2-methylpiperidin-1-yl)aniline is a chemical compound with the molecular formula C12H17ClN2 . It is used in various chemical reactions and has a molecular weight of 224.72978 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring (aniline part) substituted with a chlorine atom and a 2-methylpiperidin-1-yl group . The presence of these functional groups can influence the compound’s reactivity and properties.Scientific Research Applications
Structural and Molecular Studies
- Isomeric Chloro-N-aniline Compounds : Research on isomeric chloro-N-aniline compounds, similar to 3-Chloro-4-(2-methylpiperidin-1-yl)aniline, reveals their structural properties. These compounds exhibit a basic iminopyrrole structure with a planar backbone and engage in intermolecular hydrogen bonds and C-H···π interactions (Su, Wang, Liu, & Li, 2013).
Electroluminescence and Photophysics
- Electroluminescent Platinum Complexes : N,N-Diaryl aniline derivatives, including chloro-substituted anilines, have been utilized in synthesizing platinum complexes for electroluminescent applications. These complexes display luminescence covering blue to red regions, demonstrating potential for organic light-emitting diode (OLED) technology (Vezzu et al., 2010).
Antibacterial and Anticancer Studies
- Synthesis and Antibacterial Activity : Schiff bases synthesized from chloroquinolin and aniline derivatives, including chloro-anilines, have shown promising in vitro antibacterial activity and potential as anticancer agents (PradeepP., ShrungeshKumarT, Prashantha, & MahadevanK., 2015).
Vibrational Spectra Analysis
- Vibrational Frequency Analysis : Studies on chloro-methyl aniline, a compound structurally similar to this compound, have employed density functional theory and Hartree-Fock methods to analyze molecular geometry and vibrational frequencies, providing insight into the compound's molecular behavior (Kurt, Yurdakul, & Yurdakul, 2004).
Hypoxic-Cytotoxic Agents
- Hypoxic-Cytotoxic Agent Development : Chloro-substituted anilines have been incorporated into quinoxalinecarbonitrile di-N-oxide derivatives, showing potential as hypoxic-cytotoxic agents in cancer therapy (Ortega et al., 2000).
Organic Synthesis and Chemical Reactions
Chemical Synthesis and Reactions : Chloro-aniline derivatives have been used in various chemical syntheses and reactions, demonstrating their versatility in organic chemistry. For instance, they have been involved in ortho-chlorination of aryls under aqueous conditions (Vinayak et al., 2018).
Antimicrobial Activity Investigation : Chloro-aniline derivatives have been studied for their antimicrobial properties. For example, the Schiff base (E)-3-chloro-N-((5-nitrothiophen-2-yl)methylene)aniline has shown promising results against Gram-positive and Gram-negative bacteria (Yilmaz et al., 2012).
Antimicrobial Agents Synthesis : Schiff's Bases of 4-Chloro-3-coumarin aldehyde and anilines, including chloro derivatives, have been synthesized and evaluated as antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).
Mesomorphic Property Studies : Chloro and methyl derivatives of N-[4-(4-Substituted benzoyloxy)benzylidene]anilines, including chloro-aniline derivatives, have been studied for their effects on mesomorphic properties, contributing to the understanding of liquid crystal behavior (Hasegawa et al., 1989).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-(2-methylpiperidin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-4-2-3-7-15(9)12-6-5-10(14)8-11(12)13/h5-6,8-9H,2-4,7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCXMFMOMFMFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588319 | |
Record name | 3-Chloro-4-(2-methylpiperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893750-67-9 | |
Record name | 3-Chloro-4-(2-methylpiperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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